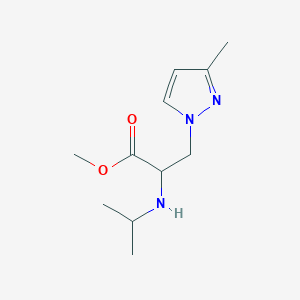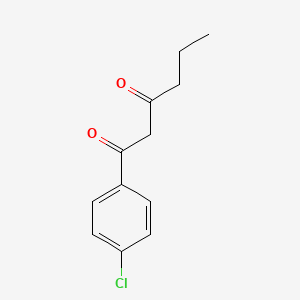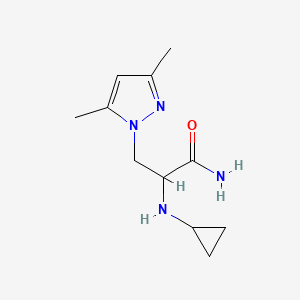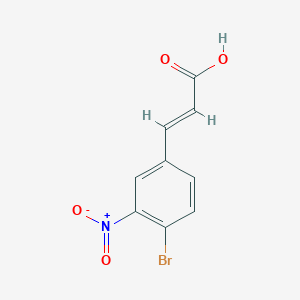
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine and nitro groups on the phenyl ring make it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Addition: The double bond in the prop-2-enoic acid moiety can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Reduction: 3-(4-Bromo-3-aminophenyl)prop-2-enoic acid.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Nucleophilic Addition: Addition products depending on the nucleophile.
Scientific Research Applications
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its derivatives can be used in the development of new materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study biological pathways and mechanisms.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic substitution reactions. These properties allow the compound to interact with various molecular targets and pathways, making it useful in different chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromobenzoyl)prop-2-enoic acid: Similar structure but lacks the nitro group.
3-(4-Nitrophenyl)prop-2-enoic acid: Similar structure but lacks the bromine atom.
3-(4-Chlorophenyl)prop-2-enoic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-(4-Bromo-3-nitrophenyl)prop-2-enoic acid is unique due to the presence of both bromine and nitro groups on the phenyl ring.
Properties
Molecular Formula |
C9H6BrNO4 |
|---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
(E)-3-(4-bromo-3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+ |
InChI Key |
ISQDPARVFFIVKA-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


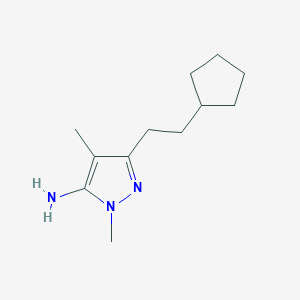
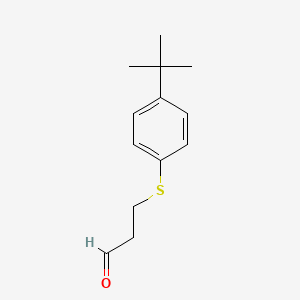
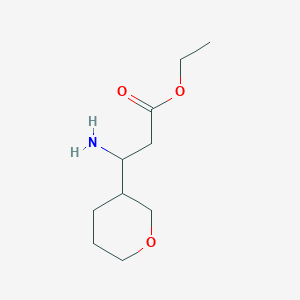
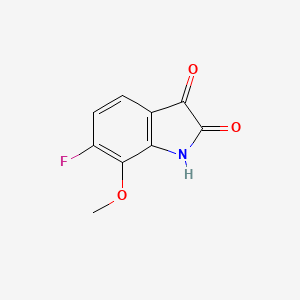

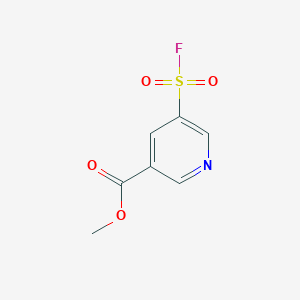
![3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride](/img/structure/B13630867.png)
![{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13630879.png)
